Immucillins, 7

Description

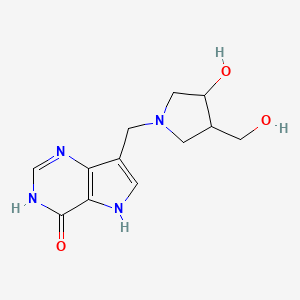

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

7-[[3-hydroxy-4-(hydroxymethyl)pyrrolidin-1-yl]methyl]-3,5-dihydropyrrolo[3,2-d]pyrimidin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N4O3/c17-5-8-3-16(4-9(8)18)2-7-1-13-11-10(7)14-6-15-12(11)19/h1,6,8-9,13,17-18H,2-5H2,(H,14,15,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFNHHLILYQEHKK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(CN1CC2=CNC3=C2N=CNC3=O)O)CO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis and Chemical Modification Strategies for Immucillin Compounds

De Novo Synthesis of Iminosugar-Based Nucleosides

De novo synthesis approaches are employed to construct the iminosugar core of Immucillin analogues from simpler starting materials. This allows for precise control over stereochemistry and the introduction of various functional groups. For instance, piperidine (B6355638) nucleosides, designed to mimic the bioactive conformation of Immucillins H and A, have been synthesized using de novo strategies starting from a homologating agent like 5,6-dihydro-1,4-dithiin nih.govmdpi.comresearchgate.netmdpi.comsemanticscholar.org. These methods are crucial for creating novel Immucillin scaffolds that may offer improved properties or different therapeutic applications.

Targeted Modifications for Enhanced Inhibitory Activity

Modifications to the Immucillin structure are systematically explored to optimize their inhibitory activity against target enzymes, primarily purine (B94841) nucleoside phosphorylase (PNP). These modifications focus on specific regions of the molecule, including the azasugar moiety and the deazapurine base, as well as the introduction of structural elements like methylene (B1212753) bridges or acyclic chains.

Modifications on the Azasugar Moiety (2'-, 3'-, 5'-positions)

Alterations to the azasugar moiety, which mimics the ribose ring of nucleosides, have been extensively investigated. Modifications at the 2'-, 3'-, and 5'-positions can significantly impact the compound's interaction with the enzyme's active site. For example, various analogues modified at these positions have been synthesized and tested, although generally, these modifications result in poorer inhibitory activity compared to the parent Immucillins, suggesting that the original structural features are highly optimized for capturing the transition state acs.orgacs.orgnih.govencyclopedia.pubresearchgate.netnih.gov. Studies have explored derivatives like 2'-deoxy-, 5'-deoxy-, and 5'-deoxy-5'-fluoro derivatives, as well as modifications at the 2'- and 3'-positions acs.org.

Modifications on the Deazapurine Moiety (6-, 7-, 8-positions)

The deazapurine base is another critical component of Immucillins, and modifications at the 6-, 7-, and 8-positions have been explored to fine-tune inhibitory potency and selectivity. For instance, converting the 6-carbonyl oxygen to a 6-amino group (ImmH to ImmA) drastically increased the dissociation constant, indicating the importance of this feature for tight binding acs.org. Similarly, changing the 4'-imino group to a 4'-oxygen (ImmH to 9-deazainosine) also led to a significant loss of affinity acs.org. Substitutions at the 8-position, such as an 8-fluoro or 8-methyl group, resulted in modest losses of affinity, whereas an 8-aza substitution retained most of the parent compound's activity acs.orgacs.org. Modifications at the 7-position have also been studied, with some resulting in substantial losses of activity acs.org.

Methylene-Bridged Analogues

The introduction of a methylene bridge between the deazapurine moiety and the azasugar ring has been explored to increase the distance between these key components. This strategy aims to better mimic the transition state where the ribooxacarbenium ion is further separated from the leaving group. Second-generation Immucillins, such as DADMe-Immucillins, incorporate such methylene bridges. These compounds are potent inhibitors, with dissociation constants as low as 7 pM against human PNP nih.govpnas.org. These analogues represent an advancement in simplifying synthetic routes while maintaining high inhibitory activity nih.govacs.org.

Acyclic Analogue Design and Synthesis

The development of acyclic Immucillin analogues has been a significant area of research, aiming to simplify synthesis and potentially improve pharmacokinetic properties. These compounds often feature flexible chains that can adopt conformations similar to the parent Immucillins within the enzyme's active site. Third-generation Immucillins, such as SerMe-ImmG (8) and DATMe-ImmG (9), and SerMe-ImmH (10), are examples of such acyclic analogues. Compounds 8 and 10, for instance, exhibit exceptionally low inhibition constants (2.1 pM and 5.2 pM, respectively) and offer simplified, achiral structures, which can reduce manufacturing costs nih.govacs.orgnih.govresearchgate.netjst.go.jp. The flexibility of these acyclic structures is believed to enable them to adopt optimal conformations for binding to the PNP active site, with the positioning of hydroxyl groups being critical for picomolar activity nih.govacs.orgnih.gov.

Compound List

Immucillin-H (ImmH) nih.govacs.orgacs.orgnih.govencyclopedia.pubresearchgate.netnih.govacs.orgnih.govpnas.orgnih.govacs.orgnih.govjst.go.jpresearchgate.netresearchgate.netontosight.aiacs.orgdrugbank.commdpi.com

DADMe-ImmH (2) encyclopedia.pubresearchgate.netnih.govpnas.orgnih.govacs.orgnih.govjst.go.jpacs.org

SerMe-ImmG (8) nih.govacs.orgnih.govresearchgate.netjst.go.jpacs.org

DATMe-ImmG (9) nih.govnih.govresearchgate.netjst.go.jp

SerMe-ImmH (10) researchgate.netpnas.orgnih.govacs.orgnih.govresearchgate.netacs.orgmdpi.com

Immucillin-G (2) drugbank.comchemspider.com

Immucillin-A (ImmA) semanticscholar.orgresearchgate.netplos.org

DADMe-ImmA (DIA) researchgate.netplos.org

DIH (DADMe-ImmH) researchgate.netplos.org

SMIH (SerMe-ImmH) researchgate.netplos.org

DIG (DADMe-ImmG) researchgate.netplos.org

SMIG (SerMe-ImmG) researchgate.netplos.org

SMIA (SerMe-ImmA) researchgate.netplos.org

ImmH-based analogues (24, 12) nih.gov

Methylene-bridged analogues (40, 47) acs.org

N-linked methylene-bridged compound (47) acs.org

Iminoribitol directly N-linked to the 9-deazapurine (50) acs.org

Piperidine nucleosides (3, 4) nih.govmdpi.comresearchgate.netmdpi.comsemanticscholar.org

Acyclic immucillin analogues (8–38) acs.orgnih.govresearchgate.netacs.org

DATMe-Immucillin-H mdpi.com

DADMe-immucillin H (BCX4208, Ulodesine) mdpi.com

8-F or 8-CH3-substitutions acs.org

4-aza-3-deaza-ImmH acs.org

9-(1'-CH2)-ImmH acs.org

DADMe-Immucillins (2, 3, and 4) nih.gov

DATMe-Immucillin-H pnas.org

SerMe-ImmH pnas.org

Forodesine (B1673553) nih.govencyclopedia.pubpnas.orgjst.go.jp

Mundesine nih.govencyclopedia.pubpnas.org

BCX4430 (Galidesivir) nih.govsemanticscholar.org

BCX1777 jst.go.jp

Ulodesine jst.go.jp

Acyclic azasugars (6–17) jst.go.jp

(3R,4R)-1-((9-Deazahypoxanthin-9-yl)methyl)-4-fluoro-4-hydroxymethyl pyrrolidin-3-ol ontosight.ai

CHEMBL522870 ontosight.ai

BDBM50252909 ontosight.ai

Immucillin G (2) drugbank.comchemspider.com

(1S)-1,4-dideoxy-1,4-imino-1-(9-deazaguanin-9-yl)-D-ribitol drugbank.com

(1S)-1,4-dideoxy-1,4-imino-1-(9-deazahypoxanthin-9-yl)-D-ribitol researchgate.net

L-enantiomer of Immucillin-H nih.gov

L-DADMe-ImmH nih.gov

L-MCd4T nih.gov

L-d4T nih.gov

ImmH (1) nih.govacs.orgacs.orgnih.govencyclopedia.pubresearchgate.netnih.govacs.orgnih.govpnas.orgnih.govacs.orgnih.govjst.go.jpresearchgate.netresearchgate.netontosight.aiacs.orgdrugbank.commdpi.com

Immucillin-G (2)

Phosphonate (B1237965) and Phosphorylated Analogues

Phosphonate groups, characterized by a stable carbon-phosphorus (C-P) bond, are frequently incorporated into immucillin analogues to enhance their chemical and hydrolytic stability compared to their phosphate (B84403) counterparts nih.govfrontiersin.org. This inherent stability is crucial for their function as persistent enzyme inhibitors.

A significant class of these modified immucillins are the Acyclic Immucillin Phosphonates (AIPs). These compounds have been developed as potent and selective inhibitors, particularly targeting enzymes such as Plasmodium falciparum hypoxanthine-guanine-xanthine phosphoribosyltransferase (PfHGXPRT) researchgate.netosti.gov. AIPs are designed to effectively mimic the transition state of the enzymatic reaction, leading to strong binding affinities researchgate.net. For instance, Immucillin-A triphosphate (ImmA-TP) functions as a transition state mimic for the nucleosidase reaction catalyzed by PhnI, demonstrating inhibitory activity with a dissociation constant (Kd) of 20 nM nih.gov.

The phosphonate moiety serves as a robust mimic of the phosphate group and is notably resistant to enzymatic hydrolysis by phosphohydrolases, a characteristic that significantly improves their biological persistence frontiersin.org. To address challenges related to the cell permeability of charged phosphonate groups, prodrug strategies have been employed. These prodrugs are designed to be cell-permeable and are subsequently converted intracellularly to the active immucillin forms, thereby enhancing their therapeutic efficacy frontiersin.orgresearchgate.netosti.gov. Research has highlighted the remarkable selectivity of certain AIPs, with specificity values reported to be 500-600 times greater for the target parasite enzyme (PfHGXPRT) compared to the human enzyme researchgate.net.

Table 1: Inhibition Data for Selected Phosphonate Immucillin Analogues

| Compound Class/Example | Target Enzyme(s) | Inhibition Constant (Ki / Kd) | Selectivity (Parasite/Human) | Notes |

| Acyclic Immucillin Phosphonates (AIPs) | PfHGXPRT | Nanomolar (general) | 500-600x | Potent, selective inhibitors researchgate.net |

| Bis-phosphonate 47c | PfHGXPRT | 4.6 µM | 5x | Low selectivity malariaworld.org |

| Immucillin-A Triphosphate (ImmA-TP) | PhnI | 20 nM | N/A | Transition state mimic nih.gov |

| Compounds 33–35 | PfHGXPRT | 0.19–10.0 µM | N/A | Potent inhibitors jst.go.jp |

| Compounds 18b, 18c | hPNP / MtPNP | 0.021–0.031 µM | N/A | Low nanomolar activity acs.org |

Stereochemical Considerations in Immucillin Synthesis

The precise three-dimensional arrangement of atoms, or stereochemistry, within immucillin compounds is a critical determinant of their biological activity and their ability to bind effectively to target enzymes acs.orgontosight.aiontosight.ai. The synthesis of immucillins requires meticulous control over stereochemistry to achieve optimal inhibitory potency and selectivity.

The evolutionary progression of immucillin inhibitors has seen a trend towards reduced stereochemical complexity, which often simplifies synthetic routes. The first-generation Immucillin-H (ImmH) features an iminoribitol structure containing four asymmetric carbon centers nih.govpnas.org. Subsequent generations, such as DADMe-Immucillin-H (DADMe-ImmH), incorporate modified structures with fewer stereocenters, typically two pnas.org. Further advancements have led to the development of achiral analogues, exemplified by SerMe-ImmH. The achiral nature of SerMe-ImmH simplifies its synthesis while maintaining potent inhibitory activity pnas.org.

The synthesis of enantiomerically pure compounds is paramount. Research has explored the synthesis of l-enantiomers of immucillin derivatives, including l-Immucillin-H and l-DADMe-Immucillin-H. Notably, l-DADMe-Immucillin-H demonstrated unexpected potency, underscoring the importance of exploring stereochemical variations nih.gov.

Studies have also revealed that the relative stereochemistry of substituents can significantly influence inhibitory potency. For instance, trans-isomers of certain phosphonate immucillin analogues were found to be approximately four-fold less potent than their corresponding cis-isomers acs.org. The specific stereochemical configurations at chiral centers within the pyrrolidine (B122466) ring or acyclic mimics are essential for establishing optimal interactions within the enzyme's active site ontosight.aiontosight.ai.

Molecular Mechanisms of Immucillin Enzyme Interactions

Purine (B94841) Nucleoside Phosphorylase (PNP) Inhibition

Purine Nucleoside Phosphorylase catalyzes the reversible phosphorolysis of purine nucleosides and deoxynucleosides, such as inosine (B1671953) and deoxyguanosine, into their respective purine bases and ribose-1-phosphate (B8699412) or 2-deoxyribose-1-phosphate nih.goveurekaselect.compnas.org. Genetic deficiencies in PNP result in the accumulation of its substrates, particularly deoxyguanosine, which in T-cells can lead to the formation of deoxyguanosine triphosphate (dGTP). Elevated dGTP levels inhibit DNA synthesis and induce apoptosis in T-cells, explaining the observed immunodeficiency nih.govpnas.org.

Immucillins are a class of potent, picomolar affinity inhibitors designed based on the transition-state theory of enzyme catalysis. They mimic the transition state of the PNP-catalyzed reaction, leading to exceptionally tight binding and effective inhibition of the enzyme nih.goveurekaselect.compnas.orgpnas.orgresearchgate.netresearchgate.netresearchgate.netresearchgate.netnih.govpnas.orgnih.govsemanticscholar.orgresearchgate.net. Full inhibition of the trimeric PNP enzyme is achieved upon binding of just one inhibitor molecule to a single catalytic site, demonstrating a potent inhibitory mechanism pnas.orgcore.ac.uk.

Transition State Mimicry in PNP Catalysis

The catalytic mechanism of PNP involves the formation of a ribooxacarbenium ion intermediate during the cleavage of the N-ribosidic bond, accompanied by the protonation of the N7 atom of the purine base nih.govpnas.orgpnas.orgcore.ac.ukpdbj.org. Immucillin-H (ImmH) was rationally designed to mimic these key features of the transition state. It achieves this through specific atomic substitutions that confer ribooxacarbenium ion character and elevate the pKa of the N7 atom of its 9-deazahypoxanthine base nih.govpnas.orgpnas.orgpnas.orgcore.ac.uk.

Specifically, ImmH replaces the N9 nitrogen of hypoxanthine (B114508) with a carbon atom, creating a stable C-C bond and increasing the N7 pKa to over 10. This modification, along with the iminoribitol moiety that replaces the ribose sugar, mimics the cationic character and geometry of the transition state pnas.orgresearchgate.netpnas.orgcore.ac.uk. While ImmH is a close mimic, it is a better analog for the transition state of bovine PNP, which has a shorter C1′-N9 distance at the transition state compared to human PNP. Later generations of Immucillins, such as DADMe-ImmH and DATMe-ImmH, were developed to better approximate the specific transition state of human PNP by adjusting the distance between the purine base and the ribocation mimic pnas.orgresearchgate.netresearchgate.netresearchgate.netpnas.orgpdbj.orgnih.gov.

Binding Thermodynamics and Kinetics with PNP Isoforms

Immucillins exhibit remarkable binding characteristics to human PNP, typically displaying slow-onset, tight-binding kinetics and picomolar dissociation constants (Kd) pnas.orgresearchgate.netresearchgate.netnih.govpnas.orgnih.govsemanticscholar.orgnih.govnih.govnih.gov. This tight binding is a result of the inhibitors effectively converting the enzyme's catalytic potential into binding energy nih.gov.

The binding of Immucillins to the homotrimeric human PNP enzyme demonstrates negative cooperativity, where binding to one catalytic site influences the affinity for subsequent sites, often resulting in weaker binding to the second and third sites pnas.orgnih.govsemanticscholar.orgnih.govnih.govmpi-cbg.de.

The high affinity of Immucillins for human PNP is primarily driven by favorable enthalpic contributions, indicating strong stabilizing interactions within the active site nih.govnih.govresearchgate.net. For instance, Immucillin-H exhibits a significant negative enthalpy change (ΔH = -21.2 kcal/mol) upon binding to the enzyme nih.gov. However, this is counteracted by an unfavorable entropic penalty (-TΔS = 7.1 kcal/mol), likely due to the immobilization of protein and inhibitor dynamics upon complex formation nih.govnih.govresearchgate.net. In contrast, more conformationally flexible Immucillins, such as DATMe-ImmH, achieve high affinity through a balance of slightly less favorable enthalpy and significantly reduced entropic penalties nih.govnih.govresearchgate.net. The favorable enthalpy is often attributed to extensive van der Waals interactions between the deazapurine moiety and hydrophobic residues in the active site pnas.orgresearchgate.net.

A hallmark of Immucillin binding is their slow-onset, tight-binding inhibition pnas.orgresearchgate.netresearchgate.netsemanticscholar.orgpdbj.orgnih.gov. This kinetic profile suggests that the initial enzyme-inhibitor complex (E-I) undergoes a slow conformational rearrangement to a more stable, tightly bound complex (E*-I) semanticscholar.orgnih.gov. The dissociation rates (koff) from the enzyme are exceptionally slow, leading to long residence times on the target. In vitro, the half-life (t½) for Immucillin dissociation can range from minutes to hours nih.gov. In vivo, the propensity for rebinding events after release from the enzyme can result in sustained inhibition for days or even weeks, far exceeding the enzyme's normal turnover rate semanticscholar.orgnih.gov.

The dissociation constants (Kd) for Immucillins binding to human PNP are remarkably low, typically falling within the picomolar (pM) range, signifying very high affinity pnas.orgresearchgate.netresearchgate.netnih.govpnas.orgnih.govsemanticscholar.orgnih.govnih.govnih.gov. Immucillin-H exhibits Kd values around 56-58 pM for human PNP pnas.orgresearchgate.netresearchgate.netresearchgate.netpnas.orgnih.govnih.gov. Subsequent generations, such as DADMe-ImmH and DATMe-ImmH, achieve even tighter binding with Kd values as low as 7-9 pM pnas.orgresearchgate.netresearchgate.netpnas.orgsemanticscholar.orgnih.govnih.gov. The most advanced analogs, like SerMe-ImmH, also demonstrate picomolar affinities, underscoring the success of transition-state analogue design in achieving potent enzyme inhibition pnas.orgnih.gov.

Table 1: Dissociation Constants (Kd) of Immucillin Inhibitors for Human PNP

| Immucillin Variant | Dissociation Constant (Kd) | Reference(s) |

| Immucillin-H (ImmH) | ~56-58 pM | pnas.orgresearchgate.netresearchgate.netresearchgate.netpnas.orgnih.govnih.gov |

| DADMe-Immucillin-H | ~22 pM | nih.gov |

| DADMe-Immucillin-H | ~8.5 pM | nih.gov |

| DADMe-Immucillin-H | ~16 pM | researchgate.net |

| DATMe-Immucillin-H | ~9 pM | researchgate.net |

| DATMe-Immucillin-H | ~8.6 pM | nih.gov |

| SerMe-Immucillin-H | ~5 pM | pnas.org |

| SerMe-Immucillin-H | ~5.2 pM | nih.gov |

Note: Values are approximate and may vary slightly between studies and experimental conditions.

Table 2: Thermodynamic Contributions to Immucillin Binding to Human PNP (First Subunit)

| Immucillin Variant | ΔH (kcal/mol) | -TΔS (kcal/mol) | Reference(s) |

| Immucillin-H (ImmH) | -21.2 | 7.1 | nih.gov |

| DATMe-Immucillin-H | -17.5 | 2.3 | nih.gov |

Note: These values represent contributions to the Gibbs free energy of binding (ΔG = ΔH - TΔS) and are typically measured at a specific temperature (e.g., 25°C or 27°C).

Structural Basis of PNP-Immucillin Recognition (e.g., Hydrogen Bonding Networks)

The high affinity and specificity of Immucillin binding to PNP are underpinned by extensive and precise interactions within the enzyme's active site pnas.orgresearchgate.netnih.govpnas.orgnih.govpdbj.orgnih.govacs.org. Key structural features contributing to this tight recognition include:

Ion-Pair Formation: A crucial interaction involves an ion pair formed between the positively charged iminoribitol moiety of the Immucillin and the negatively charged phosphate (B84403) ion bound in the active site pnas.orgresearchgate.netpnas.orgpdbj.org.

Leaving Group Interactions: The 9-deazahypoxanthine base of the Immucillin engages in favorable interactions, including hydrogen bonds and van der Waals contacts, with active site residues such as Asn243, N1, O6, and N7 of the purine ring pnas.orgresearchgate.netacs.org.

Hydrogen Bonding Networks: Immucillins form extensive hydrogen bond networks with the enzyme. The hydroxyl groups on the Immucillin's sugar mimic interact with enzyme residues, and His257 forms a critical hydrogen bond with the 5'-hydroxyl group pnas.orgresearchgate.net. The integrity of these hydrogen bonds is vital, as disrupting even a single contact can lead to a significant loss of binding energy acs.org.

Compound List:

Immucillin-H (ImmH): A first-generation transition-state analogue inhibitor of PNP.

DADMe-Immucillin-H: A second-generation transition-state analogue inhibitor of PNP.

DATMe-Immucillin-H: A third-generation transition-state analogue inhibitor of PNP.

SerMe-Immucillin-H: A fourth-generation transition-state analogue inhibitor of PNP.

Purine Nucleoside Phosphorylase (PNP): The target enzyme.

Structure Activity Relationship Sar Studies of Immucillins

Correlating Structural Features with Enzyme Binding Affinity

The potent inhibitory activity of immucillins stems from their ability to precisely mimic the transition state of the enzymatic reaction catalyzed by PNP. PNP catalyzes the reversible phosphorolysis of purine (B94841) nucleosides into their constituent base and ribose-1-phosphate (B8699412). The transition state for this reaction involves a developing positive charge on the glycosidic linkage and a departing purine base, often described as a ribocation intermediate researchgate.net, researchgate.net.

Immucillins are designed to capture these transition state features. Key structural elements contributing to high binding affinity include:

Iminosugar or Acyclic Moiety: This part of the molecule mimics the ribose sugar and, crucially, presents functional groups (like hydroxyls) in specific orientations to form a network of hydrogen bonds with the enzyme's active site. These interactions are critical for stabilizing the transition-state analog and achieving picomolar dissociation constants (Kd) or inhibition constants (Ki) acs.org, semanticscholar.org. The iminosugar ring in early immucillins provides conformational rigidity, while acyclic analogs offer flexibility that can also be advantageous nih.gov, semanticscholar.org.

The high binding affinity is reflected in the exceptionally low dissociation constants (Kd) and inhibition constants (Ki) observed for many immucillin derivatives against human PNP, often in the picomolar range nih.gov, semanticscholar.org, researchgate.net. For instance, Immucillin-H (ImmH) and Immucillin-G (ImmG) exhibit Kd values of approximately 56 pM and 42 pM, respectively, against human PNP researchgate.net.

Impact of Functional Group Substitutions on Potency and Specificity

Modifications to various parts of the immucillin structure have been systematically explored to understand their impact on inhibitory potency and specificity.

Deazapurine Ring Substitutions

Modifications to the deazapurine ring system have yielded varied effects on inhibitory activity:

6-O-methyl and 7-N-methyl: Introducing a 6-O-methyl or 7-N-methyl group to the deazapurine ring generally leads to a significant reduction in activity, often by approximately 100-fold compared to the parent compound acs.org.

6-thio: Substitution with a 6-thio group has an even more pronounced negative effect, causing a loss of activity of around 400-fold acs.org.

8-fluoro: An 8-fluoro substitution results in a less severe reduction in activity, typically less than 10-fold acs.org.

8-aza: The introduction of an 8-aza group into the deazapurine ring has shown more promising results. For example, 8-aza-Immucillin-H (8-aza-ImmH) retains substantial inhibitory activity, although it is less potent than Immucillin-H itself researchgate.net. Similarly, 8-aza-DADMe-ImmH demonstrates potent inhibition, though its Kd is higher than that of DADMe-ImmH researchgate.net.

Azasugar Ring Substitutions

Modifications to the sugar moiety, particularly the development of azasugar and acyclic analogs, have been crucial for optimizing immucillin activity.

Azetidine-based derivatives: An azetidine-based derivative of DADMe-immucillin-G was found to be a potent inhibitor of human PNP with a Ki of 229 pM jst.go.jp. This highlights how altering the ring size of the azasugar moiety can impact enzymatic inhibition.

Hydroxyl Group Positioning: The precise positioning of hydroxyl groups on the sugar or acyclic moiety is critical for picomolar activity, likely due to their role in forming key hydrogen bonds within the enzyme's active site nih.gov.

Acyclic Modifications and Flexibility

The development of acyclic immucillin analogs has been a major advancement, often leading to highly potent inhibitors with simplified structures.

Acyclic Analogs (e.g., DATMe-Immucillins, SerMe-Immucillins): These compounds, which replace the cyclic iminosugar with a flexible acyclic chain, have demonstrated exceptional potency. For example, SerMe-ImmG and DATMe-ImmG exhibit inhibition constants as low as 2.1 pM and 3.4 pM, respectively nih.gov, jst.go.jp, nih.gov. SerMe-ImmH has a Kd of 5.2 pM nih.gov, nih.gov, and DATMe-Immucillins (DATMe-ImmH and DATMe-ImmG) show Ki values in the 20-43 pM range semanticscholar.org.

Flexibility: The inherent flexibility of these acyclic structures is believed to enable them to adopt optimal conformations within the PNP active site, similar to the parent cyclic immucillins, thereby retaining or even enhancing inhibitory potency nih.gov, nih.gov.

Rational Design Principles Derived from SAR Data

The SAR data for immucillins has been instrumental in refining the principles of rational drug design, particularly for transition-state analog inhibitors.

Transition State Mimicry: The core principle guiding immucillin design is the accurate mimicry of the enzyme's transition state. This involves understanding the electronic and steric properties of the transition state through techniques like kinetic isotope effects (KIEs) and computational modeling acs.org, researchgate.net.

Optimizing Hydrogen Bonding: SAR studies have underscored the importance of specific hydrogen bond donors and acceptors in the immucillin structure, particularly from the sugar mimic, for achieving high affinity acs.org, semanticscholar.org.

Modulating pKa and Charge: Modifications that elevate the pKa of key nitrogen atoms in the nucleobase mimic (e.g., the 7-deaza modification) are crucial for stabilizing the developing positive charge in the transition state researchgate.net, researchgate.net.

Simplification and Oral Availability: The development of acyclic immucillins represents a successful application of SAR-driven simplification. These analogs often retain high potency while offering potential advantages in synthesis and pharmacokinetic properties, such as oral bioavailability nih.gov, nih.gov. For example, SerMe-ImmH (10) was shown to be orally available in mice with a long biological residence time nih.gov, nih.gov.

The iterative process of synthesizing analogs based on SAR insights and evaluating their inhibitory activity has led to successive generations of immucillin inhibitors with progressively improved potency and specificity for target enzymes like human PNP.

Computational and Theoretical Investigations of Immucillins

Density Functional Theory (DFT) Applications in Immucillin Studies

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. nih.gov It has been instrumental in understanding the nuanced electronic characteristics of immucillins and their complexes.

DFT calculations are employed to analyze the electronic structure and charge transfer properties of immucillins. researchgate.netpreprints.org These studies provide a detailed picture of the electron distribution within the molecule, which is crucial for understanding its reactivity and interaction with enzyme active sites. mdpi.com By examining parameters like molecular orbitals (HOMO and LUMO), electrostatic potential maps, and charge distribution, researchers can elucidate how the electronic features of immucillin mimics contribute to their inhibitory activity. researchgate.net

The charge transfer that occurs upon binding to a target enzyme or nanoparticle can be quantified using DFT. mdpi.com This analysis helps in understanding the nature and strength of the interactions, whether they are predominantly electrostatic or covalent. For instance, DFT can be used to calculate the charge transfer between an immucillin molecule and a nanoparticle surface, providing insights into the stability and nature of the resulting complex. mdpi.com

Table 1: Key Electronic Properties of Immucillins Investigated by DFT This table is illustrative and represents the types of data generated from DFT studies.

| Property | Description | Significance in Immucillin Research |

| HOMO-LUMO Gap | The energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). | Indicates the chemical reactivity and kinetic stability of the immucillin analog. A smaller gap can suggest higher reactivity. |

| Electron Affinity (EA) | The energy released when an electron is added to a neutral atom or molecule to form a negative ion. researchgate.net | Relates to the ability of the immucillin to accept an electron, which can be important in charge-transfer interactions within the enzyme active site. researchgate.net |

| Ionization Potential (IP) | The energy required to remove an electron from a neutral atom or molecule. researchgate.net | Reflects the ease with which an immucillin can donate an electron, a key factor in many biochemical reactions. researchgate.net |

| Molecular Electrostatic Potential (MEP) | A map of the electrostatic potential on the electron density surface of a molecule. researchgate.net | Visualizes the charge distribution and predicts sites for electrophilic and nucleophilic attack, guiding the understanding of intermolecular interactions. researchgate.net |

DFT is also applied to study the adsorption of immucillins onto various surfaces, such as nanoparticles, which have potential applications in drug delivery. researchgate.netresearchgate.net These calculations can predict the most stable adsorption configurations and determine the adsorption energy, which indicates the strength of the interaction. nih.gov

By analyzing the electronic properties of the immucillin-nanoparticle complex, researchers can understand how adsorption affects the immucillin's structure and reactivity. nih.gov This is crucial for designing effective drug delivery systems where the immucillin needs to be stably adsorbed and then released at the target site. The insights gained from these DFT studies can guide the selection of appropriate nanoparticle materials and surface modifications to optimize the loading and release of immucillins. researchgate.net

Molecular Docking and Dynamics Simulations

Molecular docking and dynamics simulations are powerful computational techniques used to predict and analyze the interaction between a ligand, such as an immucillin, and its target enzyme at an atomic level. nih.govnih.govgoums.ac.ir

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. researchgate.netnih.gov For immucillins, docking studies are essential to visualize how they fit into the active site of their target enzymes, such as purine (B94841) nucleoside phosphorylase (PNP). researchgate.netpnas.org These simulations can identify key intermolecular interactions, including hydrogen bonds, hydrophobic interactions, and van der Waals forces, that contribute to the binding affinity. scitechnol.comresearchgate.net

The results of docking simulations provide a static picture of the binding pose. researchgate.net To explore the dynamic nature of the interaction and the stability of the complex over time, molecular dynamics (MD) simulations are employed. mdpi.com MD simulations track the movements of atoms in the protein-ligand complex, providing insights into conformational changes and the stability of the binding interactions. nih.govmdpi.com

Table 2: Representative Data from Molecular Docking of Immucillin Analogs This table is for illustrative purposes. Actual values would be specific to the enzyme and immucillin analog studied.

| Immucillin Analog | Target Enzyme | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues |

| Immucillin-H | Human PNP | -9.5 | MET219, HIS257, ASN243 |

| DADMe-Immucillin-G | P. falciparum PNP | -10.2 | TYR160, HIS86, GLU183 |

| Immucillin-A | T. vaginalis MTAN | -8.9 | ASP196, VAL173, PHE151 |

The three-dimensional shape, or conformation, of an immucillin mimic is critical for its ability to bind effectively to a target enzyme. Computational methods are used to perform conformational analysis of these molecules, such as piperidine (B6355638) nucleosides designed to mimic the bioactive conformation of immucillins. nih.govresearchgate.net

These studies explore the different possible shapes the mimic can adopt and identify the most stable or low-energy conformations. nih.gov By comparing these conformations to the known bioactive conformation of the parent immucillin, researchers can assess whether the designed mimic is likely to adopt the correct shape to fit into the enzyme's active site. nih.govresearchgate.net For example, NMR analysis combined with computational modeling has been used to confirm that synthetic piperidine nucleosides adopt a conformation that resembles the bioactive state of Immucillins H and A. nih.govnih.gov

Transition State Modeling and Kinetic Isotope Effect (KIE) Analysis

The remarkable potency of immucillins stems from their design as transition-state analogues. nih.govnih.gov Computational modeling plays a pivotal role in elucidating the structure of the transition state of the enzymatic reaction, which then serves as a blueprint for designing these powerful inhibitors. nih.govresearchgate.net

Transition state theory, combined with experimental kinetic isotope effect (KIE) data, allows for the detailed characterization of the geometry and electronic nature of the fleeting transition state. pnas.orgnih.gov A KIE is the change in the rate of a reaction when an atom in the reactant is replaced with one of its heavier isotopes. baranlab.orgtaylorandfrancis.com By measuring KIEs for an enzymatic reaction, scientists can gain information about which bonds are breaking and forming in the rate-limiting step of the reaction. nih.govresearchgate.net

Computational models are then used to simulate the reaction and calculate theoretical KIEs. nih.gov The model is refined until the calculated KIEs match the experimental values, providing a highly accurate picture of the transition state structure. nih.gov This information, including bond lengths, angles, and charge distribution, is then used to design stable molecules—the immucillins—that mimic these features of the transition state. nih.govpnas.org

De Novo Design Frameworks for Novel Immucillin Analogues

The development of novel immucillin analogues is increasingly driven by sophisticated computational and theoretical frameworks that facilitate de novo design. These frameworks aim to generate entirely new molecular structures, optimized for high-affinity binding to their target enzymes, by leveraging knowledge of the enzyme's three-dimensional structure and the principles of transition-state theory. The design of Immucillin-H, a potent inhibitor of purine nucleoside phosphorylase (PNP), serves as a prime example of a powerful approach for creating high-affinity enzyme inhibitors with pharmacological activity, stemming from a detailed enzymatic transition-state analysis. nih.govnih.govresearchgate.net

At the core of these frameworks is the principle of transition-state mimicry. Transition-state analysis, often employing kinetic isotope effects and computational chemistry, provides detailed electrostatic potential maps that act as blueprints for the design and synthesis of transition-state analogues. nih.gov These analogues are crafted to bind with high affinity and specificity to their target proteins. nih.gov The design process for Immucillin-H, for instance, was guided by transition-state theory to create a picomolar inhibitor of PNP. nih.gov

Modern de novo design frameworks integrate several computational strategies to conceptualize and refine novel immucillin analogues. These strategies can be broadly categorized into structure-based and fragment-based approaches, often used in an iterative cycle of design, synthesis, and experimental validation.

Structure-Based De Novo Design

Structure-based design is a foundational component of the framework for creating new immucillin analogues. This approach relies on the availability of high-resolution three-dimensional structures of the target enzyme, typically obtained through X-ray crystallography. nih.gov The process is iterative and begins with the crystal structure of the target protein, ideally in a complex with a ligand, which reveals the binding mode and key interactions. nih.gov This information is then used to either improve existing ligands or to design novel molecular scaffolds. nih.gov

For immucillin targets like purine nucleoside phosphorylase (PNP), the active site's features are translated into computational queries for virtual screening of compound libraries or for the de novo generation of new ligand structures. nih.gov Computational methods and molecular graphics are instrumental in this hypothesis-generation phase. nih.gov A key aspect of this approach is the ability to design analogues with enhanced conformational properties. For example, piperidine nucleosides have been synthesized as conformationally restricted mimics of Immucillins H and A. mdpi.com The design goal was to create a six-membered piperidine scaffold that would mimic the bioactive conformation of the natural five-membered pyrrolidine (B122466) ring of immucillins when bound to the PNP active site. mdpi.com

Fragment-Based De Novo Design

Fragment-based drug design (FBDD) is another powerful strategy within the de novo design framework for immucillin analogues. FBDD starts with the identification of low-molecular-weight fragments that bind with weak affinity to the target enzyme. longdom.orgfrontiersin.org These fragments are then grown, linked, or combined to create more potent, lead-like compounds with higher affinity and selectivity. longdom.orgfrontiersin.org

The application of FBDD to immucillin design involves screening a library of chemical fragments to identify those that bind to the active site of the target enzyme. frontiersin.org This can be particularly useful for exploring new chemical space and identifying novel binding interactions. The identified fragments can then serve as building blocks for the de novo construction of more complex immucillin analogues. This method offers advantages over traditional high-throughput screening by providing a more diverse set of starting points for drug development. frontiersin.org

Computational Tools and Methodologies

A variety of computational tools are employed within these design frameworks. High-throughput virtual screening, for instance, has been used to identify natural compounds that are analogues of immucillin and can inhibit enzymes like Helicobacter pylori MTAN. researchgate.net Molecular docking simulations are used to predict the binding poses and affinities of designed analogues. Furthermore, molecular dynamics simulations can provide insights into the dynamic behavior of the enzyme-inhibitor complex and help to refine the design of the analogues. researchgate.net The design of acyclic immucillin analogues, for example, was guided by using potent inhibitors like ImmH and DADMe-ImmH as templates to create simplified alternatives. nih.gov It was hypothesized that the flexibility of these new acyclic analogues would allow them to adopt conformations similar to the parent compounds within the enzyme's active site. nih.gov

The iterative nature of these frameworks, combining computational design with experimental validation, is crucial for success. Computationally designed analogues are synthesized and then tested for their inhibitory activity. The experimental results, in turn, provide feedback for the next round of computational design, leading to a progressive optimization of the inhibitor's properties.

Preclinical Pharmacological and Biological Investigations

In Vitro Studies on Cellular Systems

Forodesine (B1673553) has demonstrated selective and potent inhibition of the proliferation of activated T-lymphocytes and malignant T-cell lines in vitro. nih.govnih.govmdpi.comresearchgate.net This inhibitory action is particularly effective against T-cell acute lymphoblastic leukemia (T-ALL) cell lines, such as CCRF-CEM and MOLT-4, but does not extend to non-T-cell lines like malignant B-cells or colon cancer cells, highlighting its T-cell selectivity. nih.govnih.govresearchgate.net The antiproliferative effect is dependent on the presence of 2'-deoxyguanosine (B1662781) (dGuo). nih.govresearchgate.net

Studies have shown that Forodesine inhibits the proliferation of human lymphocytes that have been activated by various agents, including interleukin-2 (B1167480) (IL-2), mixed lymphocyte reaction (MLR), and phytohemagglutinin (PHA), with IC₅₀ values ranging from less than 0.1 to 0.38 µM. nih.govresearchgate.netcdc.gov The potency of Forodesine is reported to be 10 to 100 times greater than that of earlier PNP inhibitors such as PD141955 and BCX-34. nih.govresearchgate.netcdc.gov The inhibition of proliferation is directly correlated with the intracellular accumulation of deoxyguanosine triphosphate (dGTP). researchgate.netcdc.gov

Table 1: In Vitro Inhibitory Activity of Forodesine (Immucillin-H) on T-Cell Lines

| Cell Line/Target | Condition | IC₅₀ Value | Reference |

|---|---|---|---|

| CCRF-CEM (T-cell leukemia) | Proliferation Inhibition (+ dGuo) | 5.0 nM | nih.gov |

| MOLT-4 (T-cell leukemia) | Proliferation Inhibition (+ dGuo) | 5.0 nM | nih.gov |

| CEM-SS (T-ALL) | Proliferation Inhibition (+ dGuo) | 15 nM | nih.gov |

| Activated Human Lymphocytes | Thymidine Incorporation Inhibition | 0.4 nM | nih.gov |

| Activated Human Lymphocytes | Proliferation Inhibition (PHA-activated) | <0.1 - 0.38 µM | researchgate.netcdc.gov |

The inhibition of cellular proliferation by Forodesine is accompanied by the induction of apoptosis, or programmed cell death, in susceptible T-cell lines. nih.govnih.govmdpi.comresearchgate.net In vitro studies on T-cell leukemia and chronic lymphocytic leukemia (CLL) cells have elucidated several key mechanisms involved in this process. nih.govnih.gov Forodesine treatment leads to the induction of apoptosis irrespective of the cells' p53 status, suggesting a p53-independent pathway. nih.gov

The apoptotic cascade initiated by Forodesine involves multiple events:

Mitochondrial Pathway Activation: A notable effect is the loss of the mitochondrial membrane potential. nih.govnih.gov

Caspase Activation: The process involves the activation of initiator caspases, such as caspase-8 and caspase-9, and subsequent cleavage of PARP, a key substrate of executioner caspases. nih.govnih.gov

Bcl-2 Family Protein Modulation: Forodesine induces conformational changes in the pro-apoptotic proteins Bax and Bak and leads to the downregulation of the anti-apoptotic protein Mcl-1. nih.gov

Other Apoptotic Markers: The induction of apoptosis is further confirmed by the externalization of phosphatidylserine (B164497) on the cell surface and the generation of reactive oxygen species (ROS). nih.gov

This induction of apoptosis is directly linked to the intracellular accumulation of dGTP that results from PNP inhibition. nih.gov

Immucillins, including Forodesine, function as powerful transition-state analog inhibitors of purine (B94841) nucleoside phosphorylase (PNP), a critical enzyme in the purine salvage pathway. nih.govresearchgate.net PNP's primary role is to catalyze the reversible phosphorolysis of 6-oxopurine nucleosides like inosine (B1671953) and dGuo into their respective purine bases (hypoxanthine and guanine) and ribose-1-phosphate (B8699412) or deoxyribose-1-phosphate. nih.gov

The mechanism of action for Forodesine's cytotoxic effects stems from its potent inhibition of PNP. nih.govnih.gov This inhibition blocks the degradation of dGuo, leading to its accumulation. The excess dGuo is then available as a substrate for deoxycytidine kinase (dCK), which phosphorylates it into deoxyguanosine monophosphate (dGMP). nih.gov Subsequent phosphorylations convert dGMP into dGTP. nih.gov

The resulting massive intracellular accumulation of dGTP is the central event in the metabolic disruption. nih.govnih.gov High levels of dGTP act as an allosteric inhibitor of ribonucleotide diphosphate (B83284) reductase. nih.govmdpi.comresearchgate.net This enzyme is essential for producing the balanced pool of deoxynucleotides (dATP, dCTP, dGTP, dTTP) required for DNA synthesis and repair. nih.gov The disruption of this balance halts DNA synthesis, ultimately leading to cell cycle arrest and apoptosis in actively dividing T-cells. nih.govnih.gov

Table 2: Effect of Forodesine (Immucillin-H) on Nucleotide Pools in CCRF-CEM Cells

| Treatment Condition | dGTP (pmol per 10⁶ cells) | GTP (pmol per 10⁶ cells) | Reference |

|---|---|---|---|

| Control (No treatment) | Not Detected | 250 | nih.gov |

| dGuo (20 µM) | Not Detected | 270 | nih.gov |

| Immucillin-H (10 µM) + dGuo (20 µM) | 1600 | 110 | nih.gov |

The unique purine metabolism of certain pathogens, which often relies on salvage pathways distinct from their mammalian hosts, makes enzymes in these pathways attractive drug targets.

Plasmodium falciparum: As the causative agent of malaria, P. falciparum is a purine auxotroph, meaning it cannot synthesize purines de novo and must salvage them from the host. Immucillins have been shown to kill P. falciparum parasites in erythrocyte cultures. The mechanism involves the inhibition of the parasite's PNP (PfPNP), which blocks the conversion of inosine to hypoxanthine (B114508), a crucial step in its purine salvage pathway. This leads to purine starvation and prevents parasite proliferation. Immucillin-H is a potent inhibitor of PfPNP, exhibiting an equilibrium dissociation constant (Kᵢ*) of 0.6 nM.

Leishmania spp.: These protozoan parasites, responsible for leishmaniasis, are also purine auxotrophs. Several Immucillins, including Immucillin-H (IH), have been shown to inhibit the in vitro growth of Leishmania (L.) infantum chagasi and Leishmania (L.) amazonensis promastigotes. nih.gov The mechanism for IH involves the inhibition of a parasite-specific nucleoside hydrolase (NH36), an enzyme not present in mammals. nih.gov IH inhibited the NH36 enzyme with a Kᵢ of 0.019 µM. Furthermore, at a concentration of 10 µM, Immucillin-H was one of three immucillins that reduced the replication of intracellular amastigotes within mouse macrophages by 95% without apparent toxicity to the host cells. nih.gov

Helicobacter pylori: While direct inhibition studies are less common, the principle of targeting unique metabolic pathways applies. Research has explored immucillin analogues as potential inhibitors of the H. pylori enzyme 5′-methylthioadenosine/S-adenosylhomocysteine nucleosidase (MTAN). This enzyme is critical for multiple metabolic pathways in the bacterium, including the synthesis of menaquinone (Vitamin K2). A known potent inhibitor of H. pylori MTAN, 5′-butylthio-DADMe-Immucillin-A, was used as a reference compound in a virtual screening study to identify other potential natural inhibitors, indicating that the immucillin scaffold is recognized as effective against this bacterial target.

In Vivo Studies in Animal Models

In vivo studies in animal models have confirmed that Forodesine effectively inhibits its target enzyme, PNP, leading to the expected pharmacodynamic effects. A key biomarker for target engagement is the elevation of plasma dGuo levels following PNP inhibition.

In a murine model, a single oral administration of Forodesine (10 mg/kg) resulted in the elevation of plasma dGuo to approximately 5 µM. cdc.gov This was a significant finding, as it was the first demonstration of a PNP inhibitor raising dGuo in mice to levels comparable to those observed in humans with a genetic PNP deficiency. cdc.gov This confirmed that the compound has excellent in vivo activity and bioavailability in this model. researchgate.netcdc.gov

While not an animal model, early human clinical trials provide critical in vivo pharmacodynamic data that mirrors preclinical expectations. In patients, intravenous infusion of Forodesine resulted in plasma concentrations sufficient to inhibit PNP, leading to an increase in plasma dGuo levels and, consequently, a 2- to 40-fold increase in intracellular dGTP in leukemia cells. Furthermore, studies in patients with chronic lymphocytic leukemia demonstrated that oral Forodesine treatment achieved significant inhibition of PNP in erythrocytes, ranging from 57% to 89%. The potent in vivo PNP inhibition by Forodesine has also led to its use as a positive control compound in animal studies investigating other PNP inhibitors.

Efficacy in Experimental Infection Models (e.g., malaria in primates, leishmaniasis in mice and hamsters)

The therapeutic potential of immucillins has been evaluated in various preclinical models of parasitic diseases, demonstrating significant efficacy in controlling infections.

Malaria in Primates:

An immucillin derivative, BCX4945, has shown notable effectiveness against Plasmodium falciparum, the most lethal malaria parasite in humans. infectioncontroltoday.com In a key study using the Aotus monkey, a primate model for human malaria, oral administration of BCX4945 successfully cleared the parasitic infections. infectioncontroltoday.comresearchgate.net Three owl monkeys infected with a lethal strain of P. falciparum were treated orally for seven days. infectioncontroltoday.com The treatment resulted in the clearance of parasites from all animals between the fourth and seventh day. infectioncontroltoday.com The monkeys remained free of parasites for up to nine days after the treatment concluded. infectioncontroltoday.comresearchgate.net However, the infection did return in all three animals after treatment stopped, though the rate of parasitic growth was observed to be lower. infectioncontroltoday.com These early trials highlighted the potential of BCX4945 as a valuable candidate for antimalarial therapy. infonews.co.nz The compound acts by inhibiting the enzyme purine nucleoside phosphorylase (PNP), which the parasite requires to create purines, effectively starving it to death. infectioncontroltoday.commalaria.com

Table 1: Efficacy of BCX4945 in P. falciparum-Infected Aotus Monkeys

| Parameter | Observation | Citation |

| Animal Model | Aotus (owl) monkeys | infectioncontroltoday.comresearchgate.net |

| Infecting Agent | Plasmodium falciparum (lethal strain) | infectioncontroltoday.com |

| Treatment | Oral BCX4945 for 7 days | infectioncontroltoday.com |

| Outcome | Cleared infections in all 3 monkeys | infectioncontroltoday.com |

| Time to Clearance | 4 to 7 days into treatment | infectioncontroltoday.com |

| Post-Treatment | Remained parasite-negative for up to 9 days | infectioncontroltoday.comresearchgate.net |

| Long-term | Parasitic infection eventually returned | infectioncontroltoday.com |

Leishmaniasis in Mice and Hamsters:

Immucillins have also been proven effective in treating visceral leishmaniasis (VL) caused by Leishmania (L.) infantum chagasi in both mice and hamsters. nih.gov A study compared the efficacy of Immucillin-A (IA), Immucillin-H (IH), and SerMe-ImmH (SMIH) with the standard drug, Glucantime. nih.gov In BALB/c mice, treatment with IA, IH, and SMIH led to a parasite clearance of 85–89%, prevented the development of hepato-splenomegaly, and allowed for normal weight gain. nih.gov

The efficacy was also tested in the golden hamster, a model highly susceptible to VL that mimics the progressive nature of the human disease. nih.govnih.gov In infected hamsters, IA and IH demonstrated significant therapeutic effects. nih.gov Treatment with IA resulted in an 86% reduction in liver parasite load, while IH treatment led to a 70% reduction. nih.gov SMIH, however, was not effective in the hamster model. nih.gov These findings underscore the potential of IA and IH as therapeutic agents for visceral leishmaniasis. nih.gov

Table 2: Efficacy of Immucillins in Experimental Visceral Leishmaniasis

| Animal Model | Compound | Parasite Load Reduction | Other Effects | Citation |

| BALB/c Mice | Immucillin-A (IA) | 85-89% (liver) | Prevented hepato-splenomegaly, normal weight gain | nih.gov |

| BALB/c Mice | Immucillin-H (IH) | 85-89% (liver) | Prevented hepato-splenomegaly, normal weight gain | nih.gov |

| BALB/c Mice | SerMe-ImmH (SMIH) | 85-89% (liver) | Prevented hepato-splenomegaly, normal weight gain | nih.gov |

| Golden Hamsters | Immucillin-A (IA) | 86% (liver) | Promoted increase in body weight | nih.gov |

| Golden Hamsters | Immucillin-H (IH) | 70% (liver) | Promoted increase in body weight | nih.gov |

| Golden Hamsters | SerMe-ImmH (SMIH) | No significant reduction | No increase in body weight | nih.gov |

Immunomodulatory Effects and Immune Response Analysis

Immucillins exert significant immunomodulatory effects, primarily through their potent and selective inhibition of T lymphocytes. nih.govnih.govelsevierpure.com This mechanism is central to their therapeutic action in various contexts, including parasitic diseases and T-cell-driven disorders.

In studies on leishmaniasis in BALB/c mice, the therapeutic efficacy of immucillins was linked to the induction of a protective TH1 immune response. nih.gov Mice treated with Immucillin-A (IA) and Immucillin-H (IH) showed high levels of Interferon-gamma (IFN-γ) and Tumor Necrosis Factor-alpha (TNF-α), which are characteristic of a TH1 response, alongside lower levels of IL-10. nih.gov This cytokine profile is crucial for controlling Leishmania infection. Furthermore, IA and IH treatment increased the frequencies of CD4+ T cells and CD19+ B cells. nih.gov In contrast, SMIH only increased the proportion of CD19+ B cells. nih.gov The highest therapeutic efficacy was observed with IA, which was attributed to its ability to effectively induce a TH1 immune response. nih.gov

The fundamental immunomodulatory action of Immucillin-H stems from its inhibition of purine nucleoside phosphorylase (PNP). nih.govnih.gov Genetic deficiency of PNP in humans leads to a profound T cell-mediated immunosuppression. nih.govelsevierpure.com Immucillin-H mimics this effect pharmacologically. It selectively inhibits the growth of activated normal human peripheral T lymphocytes following antigenic stimulation, as well as malignant T-cell lines, while having no effect on non-stimulated T cells or non-T cell lines. nih.govelsevierpure.com This selectivity makes it a targeted immunomodulatory agent. nih.gov The inhibition of PNP leads to an accumulation of deoxyguanosine triphosphate (dGTP) within T cells, which blocks DNA synthesis and induces apoptosis, thereby suppressing activated T-cell responses. nih.govnih.gov

Table 3: Immunomodulatory Effects of Immucillins in L. infantum chagasi-Infected Mice

| Compound | Effect on Cytokines | Effect on Lymphocyte Frequencies | Inferred Immune Response | Citation |

| Immucillin-A (IA) | High IFN-γ, High TNF-α, Low IL-10 | Increased CD4+ T cells, Increased CD19+ B cells | TH1 | nih.gov |

| Immucillin-H (IH) | High IFN-γ, High TNF-α, Low IL-10 | Increased CD4+ T cells, Increased CD19+ B cells | TH1 | nih.gov |

| SerMe-ImmH (SMIH) | Not specified | Increased CD19+ B cells only | Not specified | nih.gov |

Metabolic Validation of Enzyme Targets in vivo

The in vivo validation of an enzyme target is a critical step in drug development, confirming that the drug interacts with its intended target in a living system to produce a measurable metabolic effect. For immucillins, the primary target is the enzyme purine nucleoside phosphorylase (PNP). infectioncontroltoday.comresearchgate.net

Studies in the Aotus monkey model of malaria provided direct evidence of in vivo target engagement by BCX4945. researchgate.net Plasmodium parasites are purine auxotrophs, meaning they cannot synthesize their own purines and must salvage them from the host. researchgate.net They rely on host PNP to convert inosine into hypoxanthine, a crucial purine precursor. infectioncontroltoday.com Following oral administration of BCX4945 to infected monkeys, blood cell PNP activity was effectively inhibited. researchgate.net This inhibition produced a clear metabolic signature: the concentration of inosine, the substrate of PNP, increased significantly to above 50 µM in both plasma and blood cells. researchgate.net Concurrently, the concentration of hypoxanthine, the product of the PNP-catalyzed reaction, dropped to below 0.3 µM. researchgate.net This demonstrates that BCX4945 effectively blocks the PNP enzyme in vivo, thereby starving the parasite of essential purines. infectioncontroltoday.comresearchgate.net

Further validation comes from studies on the mechanism of T-cell inhibition by Immucillin-H. The selective toxicity towards T cells is mediated by the intracellular accumulation of deoxyguanosine triphosphate (dGTP). nih.gov When PNP is inhibited by Immucillin-H, the unmetabolized deoxyguanosine is shunted by the enzyme deoxycytidine kinase (dCK) into the pathway that produces dGTP. nih.gov The accumulation of dGTP then inhibits ribonucleotide diphosphate reductase, an essential enzyme for DNA synthesis, leading to cell cycle arrest and apoptosis. nih.govnih.gov Clinical investigations in patients with T-cell leukemia have correlated the antileukemia activity of forodesine (Immucillin-H) with a marked increase in intracellular dGTP levels, providing metabolic validation of the target and mechanism in humans. nih.gov

Table 4: In Vivo Metabolic Effects of PNP Inhibition by BCX4945 in Aotus Monkeys

| Metabolite | Pre-Treatment Level | Post-Treatment Level | Implication | Citation |

| Inosine | Low (0-4 µM in plasma) | High (>50 µM in plasma and blood cells) | PNP substrate accumulates | researchgate.net |

| Hypoxanthine | Variable | Near zero (<0.3 µM) | PNP product is depleted | researchgate.net |

| Blood Cell PNP Activity | Normal | Inhibited | Direct enzyme target engagement | researchgate.net |

Future Directions and Research Opportunities

Development of Novel Immucillin Scaffolds with Improved Specificity

The evolution of immucillins has been marked by a progression through successive generations of chemical scaffolds, each designed to improve potency, simplify synthesis, and enhance specificity. pnas.org Initial designs, such as the first-generation inhibitor Immucillin-H (ImmH), featured an iminoribitol ring that closely mimicked the ribocation transition state. pnas.org Subsequent generations introduced significant structural modifications to refine the inhibitor's interaction with the target enzyme's active site.

Second-generation compounds, like DADMe-Immucillin-H, utilized a methylene-bridged dihydroxypyrrolidine cation, which reduced the number of asymmetric centers and simplified synthesis. pnas.org A major advancement came with the third-generation acyclic immucillins, such as DATMe-ImmG and SerMe-ImmG. acs.orgnih.gov These open-chain structures were developed to identify simplified alternatives that retained high potency. acs.orgnih.gov It was discovered that their conformational flexibility allowed them to adopt the ideal geometry within the enzyme's active site. acs.orgnih.gov The fourth generation of inhibitors, including SerMe-ImmH, further simplified the structure by using an achiral seramide component, which streamlined chemical synthesis without compromising the picomolar-level inhibition. pnas.org

Current and future research focuses on creating novel scaffolds that deviate from traditional designs. nih.govresearchgate.net This includes the synthesis of conformationally restricted analogues, such as piperidine-based nucleosides, which are designed to lock the molecule into its bioactive conformation, potentially increasing affinity and specificity. mdpi.com Another approach involves the creation of "fleximer" analogues of deazapurines to explore novel structural variations. mdpi.com The goal of this ongoing synthetic effort is to develop scaffolds with optimized properties, such as enhanced tissue penetration and reduced off-target effects, by systematically modifying the core structure. nih.govresearchgate.net

| Generation | Example Compound | Core Scaffold Feature | Key Advancement |

|---|---|---|---|

| First | Immucillin-H (Forodesine) | Iminoribitol cation | Established the principle of picomolar inhibition by mimicking the ribocation transition state. pnas.orgnih.gov |

| Second | DADMe-Immucillin-H (Ulodesine) | Methylene-bridged dihydroxypyrrolidine | Reduced number of asymmetric carbons, simplifying synthesis while maintaining potent binding. pnas.org |

| Third | DATMe-Immucillin-H | Acyclic (open-chain) amino alcohol | Greatly simplified synthesis and demonstrated that conformational flexibility allows for potent inhibition. pnas.orgacs.org |

| Fourth | SerMe-ImmH | Achiral dihydroxyaminoalcohol seramide | Eliminated chirality in the ribocation mimic, further streamlining synthesis while retaining picomolar affinity. pnas.org |

Exploration of Alternative Enzyme Targets and Metabolic Pathways

While initially designed to target human purine nucleoside phosphorylase (PNP) for T-cell mediated disorders, the fundamental chemistry of immucillins makes them adaptable for inhibiting other related enzymes in different organisms and pathways. nih.govresearchgate.net This has spurred research into new therapeutic areas, including infectious diseases. nih.gov

A significant area of exploration is the targeting of bacterial metabolic pathways that are essential for pathogen survival but absent in humans. researchgate.net For instance, immucillin analogues have been designed and evaluated as inhibitors of 5′-methylthioadenosine/S-adenosylhomocysteine nucleosidase (MTAN) in Helicobacter pylori. researchgate.netnih.gov MTAN is a crucial enzyme in bacteria, controlling at least seven metabolic pathways, including quorum sensing, polyamine biosynthesis, and the futalosine (B117586) pathway for menaquinone (vitamin K2) synthesis. researchgate.netnih.gov Because humans use a different pathway for menaquinone synthesis, MTAN represents a highly specific target for developing new antibiotics. nih.gov

Furthermore, the immucillin scaffold has been repurposed to create broad-spectrum antiviral agents. mdpi.com Immucillin-A (also known as Galidesivir) has shown activity against a wide range of RNA viruses by targeting the viral RNA-dependent RNA polymerase (RdRp). mdpi.com This demonstrates the versatility of the immucillin design principle in targeting different classes of N-glycosyl hydrolases beyond PNPs. nih.gov Future research will likely continue to identify and validate novel enzyme targets in pathogens and in other human diseases where purine metabolism plays a key role. mdpi.com

| Enzyme Target | Organism/Virus | Associated Pathway/Disease | Example Immucillin Analogue |

|---|---|---|---|

| 5′-methylthioadenosine/ S-adenosylhomocysteine nucleosidase (MTAN) | Helicobacter pylori | Bacterial quorum sensing, menaquinone biosynthesis (Futalosine pathway). researchgate.netnih.gov | 5′-butylthio-DADMe-Immucillin-A (BuT-DADMe-ImmA). nih.gov |

| RNA-dependent RNA polymerase (RdRp) | RNA viruses (e.g., Ebola, Zika, Yellow Fever) | Viral replication. mdpi.com | Immucillin-A (Galidesivir). mdpi.com |

| Purine Nucleoside Phosphorylase (PNP) | Plasmodium falciparum (Malaria) | Parasite purine salvage pathway. researchgate.net | Acyclic immucillin analogues. researchgate.net |

Advanced Computational Modeling for Inhibitor Optimization

Computational chemistry is an integral part of modern drug discovery and is particularly well-suited for optimizing immucillin inhibitors. nih.gov From the outset, the design of immucillins was guided by computational chemistry and kinetic isotope effects, which together provide electrostatic potential maps that serve as blueprints for the inhibitor's structure. nih.gov Advanced computational methods are now enabling researchers to refine these designs with unprecedented precision. mdpi.com

Hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods have emerged as a particularly powerful tool. researchgate.netnih.gov This approach combines the high accuracy of quantum mechanics (QM) for modeling the electronic-level interactions in the reactive core of the enzyme active site with the computational efficiency of molecular mechanics (MM) for the surrounding protein environment. researchgate.netnih.gov QM/MM simulations can accurately model the transition state of the enzymatic reaction, allowing for the design of analogues that replicate this state with even greater fidelity. ijfmr.com

Molecular dynamics (MD) simulations are also widely used to study the stability of the inhibitor-enzyme complex over time. nih.gov For example, MD studies were used to assess how immucillin analogues bind to and stabilize within the active site of H. pylori MTAN. researchgate.netnih.gov In addition, virtual screening and molecular docking techniques allow for the rapid evaluation of large libraries of potential immucillin analogues against a target's crystal structure, helping to prioritize compounds for synthesis. nih.govstanford.edu Machine learning algorithms are also being employed to build predictive Quantitative Structure-Activity Relationship (QSAR) models, which can forecast the inhibitory activity of new designs before they are synthesized. nih.govstanford.edu

Integration of Omics Data for Systems-Level Understanding

To fully comprehend the biological impact of an immucillin inhibitor, it is essential to look beyond its primary enzyme target and understand its effects on the entire cellular system. frontiersin.orgnih.gov The integration of multiple "omics" datasets—such as transcriptomics (gene expression), proteomics (proteins), and metabolomics (metabolites)—provides a holistic, systems-level view of a drug's mechanism of action. nih.govnih.govnih.gov

A systems biology approach can reveal the downstream consequences of inhibiting a specific metabolic enzyme. nih.govnih.gov For example, upon treating cells with an immucillin, transcriptomics can identify which genes are upregulated or downregulated, while metabolomics can measure the resulting accumulation or depletion of various metabolites. researchgate.net Integrating these datasets can uncover previously unknown connections between the target pathway and other cellular processes. nih.govresearchgate.net

This integrated approach is crucial for predicting both therapeutic efficacy and potential off-target effects. researchgate.net For instance, by creating protein-protein interaction (PPI) networks and mapping omics data onto them, researchers can visualize how the perturbation of one node (the target enzyme) propagates throughout the cellular network. frontiersin.orgnih.gov Such analyses can help identify biomarkers for drug response or uncover synergistic targets for combination therapies. frontiersin.org While still an emerging area for immucillin research specifically, the application of multi-omics integration is a significant future opportunity to deepen the understanding of how these potent inhibitors function in a complex biological context. youtube.comfrontiersin.org

Application of Immucillin Principles in Chemical Biology Tools

The core principle of immucillins—a stable chemical scaffold that potently and specifically binds the transition state of an enzyme—is not limited to therapeutic applications. This principle can be harnessed to create sophisticated chemical biology tools for fundamental research. nih.govresearchgate.net By modifying the immucillin scaffold with reporter tags or reactive groups, these molecules can be converted into chemical probes to study enzyme function in living systems. rockefeller.edu

One major application is in the development of activity-based probes (ABPs). nih.gov An ABP based on an immucillin scaffold could be designed with a reactive "warhead" that forms a covalent bond with a residue in the enzyme's active site, allowing for permanent labeling. uni-konstanz.de Adding a reporter tag, such as a fluorophore or a biotin (B1667282) handle, to this probe would enable the visualization and quantification of active enzyme molecules within cells or tissue lysates. uni-konstanz.de

These tools can be used for competitive profiling to screen for other inhibitors or for in-situ imaging to observe the localization and dynamics of active enzymes in real-time. uni-konstanz.dersc.org An immucillin-based fluorescent probe could, for example, light up only the active population of PNP in a cell, providing spatial and temporal information that is not accessible through traditional assays. nih.gov The development of such probes represents a powerful extension of the immucillin concept, transforming them from simple inhibitors into versatile tools for exploring the complexities of enzyme biology. nih.gov

Q & A

Q. What synthetic methodologies are established for Immucillin-7, and how can experimental protocols be optimized for reproducibility?

Methodological Answer:

- Step 1: Begin with literature review to identify existing synthetic routes (e.g., enzymatic vs. chemical synthesis) and compare yields, purity, and scalability .

- Step 2: Standardize reaction conditions (temperature, solvent, catalyst) using factorial design experiments to isolate variables affecting yield .

- Step 3: Validate reproducibility by repeating synthesis in triplicate, documenting deviations (e.g., humidity sensitivity) in supplementary materials .

- Step 4: Use nuclear magnetic resonance (NMR) and high-performance liquid chromatography (HPLC) for structural confirmation and purity assessment (>95% required for biological assays) .

Q. How should researchers design initial biological assays to evaluate Immucillin-7’s inhibitory activity?

Methodological Answer:

- Step 1: Select target enzymes (e.g., purine nucleoside phosphorylase) based on prior mechanistic studies .

- Step 2: Use dose-response curves (IC₅₀ calculations) with positive/negative controls to minimize assay variability .

- Step 3: Include kinetic studies to differentiate competitive vs. non-competitive inhibition mechanisms .

- Step 4: Document raw data (e.g., absorbance values, replicates) in tables with statistical significance (p < 0.05) and error margins .

Q. What are the critical parameters for characterizing Immucillin-7’s physicochemical stability?

Methodological Answer:

- Parameter 1: Thermal stability via differential scanning calorimetry (DSC) to identify decomposition temperatures .

- Parameter 2: pH-dependent solubility profiles using shake-flask methods at physiological pH ranges (5.0–7.4) .

- Parameter 3: Long-term storage stability (e.g., 6–12 months) under controlled humidity and temperature, with HPLC monitoring .

Advanced Research Questions

Q. How can researchers resolve contradictions in Immucillin-7’s reported efficacy across different cell lines?

Methodological Answer:

- Approach 1: Conduct meta-analysis of existing data to identify confounding variables (e.g., cell passage number, culture media differences) .

- Approach 2: Validate findings using isogenic cell lines to isolate genetic factors influencing drug response .

- Approach 3: Apply mixed-effects statistical models to account for inter-study variability .

- Documentation: Publish negative results and methodological discrepancies in supplementary materials to aid peer review .

Q. What strategies are effective for optimizing Immucillin-7’s bioavailability in preclinical models?

Methodological Answer:

- Strategy 1: Use prodrug modifications (e.g., esterification) to enhance membrane permeability, validated via Caco-2 cell assays .

- Strategy 2: Conduct pharmacokinetic studies in rodent models to assess AUC (area under the curve) and half-life .

- Strategy 3: Compare formulation vehicles (e.g., liposomal vs. PEGylated) using in vivo imaging .

- Data Reporting: Include raw pharmacokinetic data (plasma concentration vs. time) with compartmental modeling .

Q. How should researchers address discrepancies between computational predictions and experimental binding affinities for Immucillin-7?

Methodological Answer:

- Step 1: Re-evaluate molecular docking parameters (e.g., force fields, solvation models) using consensus scoring .

- Step 2: Validate predictions with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) for binding kinetics .

- Step 3: Cross-reference with X-ray crystallography data (if available) to confirm binding pocket interactions .

- Ethics: Disclose software versions and parameter settings to ensure reproducibility .

Q. What frameworks are recommended for integrating Immucillin-7 into combination therapy studies?

Methodological Answer:

- Framework 1: Apply the PICO (Population, Intervention, Comparison, Outcome) model to define synergy endpoints (e.g., reduced IC₅₀ in combo vs. monotherapy) .

- Framework 2: Use Chou-Talalay median-effect analysis to quantify combination indices (CI < 1 indicates synergy) .

- Data Transparency: Share raw combination dose-response matrices in open-access repositories .

Q. How can researchers ensure methodological rigor when scaling Immucillin-7 synthesis from lab to pilot plant?

Methodological Answer:

- Step 1: Perform hazard analysis (e.g., thermal runaway risks) using accelerated rate calorimetry .

- Step 2: Compare batch vs. continuous flow synthesis for yield consistency .

- Step 3: Validate purity post-scaling with orthogonal methods (e.g., LC-MS and elemental analysis) .

- Reporting: Adhere to Crystallographic Information File (CIF) standards for structural data .

Data Analysis & Reporting Standards

Q. What are the best practices for presenting contradictory data in Immucillin-7 studies?

- Practice 1: Use forest plots to visualize effect size heterogeneity across studies .

- Practice 2: Apply the Rothwell Classification to categorize contradictions (e.g., methodological vs. population bias) .

- Practice 3: Provide anonymized datasets with metadata (e.g., instrument calibration dates) for independent verification .

Q. How should researchers document "failed" experiments or non-reproducible results?

- Guideline 1: Publish negative data in supplementary materials with detailed protocols to avoid publication bias .

- Guideline 2: Use the FAIR (Findable, Accessible, Interoperable, Reusable) principles for data archiving .

- Ethics: Disclose funding source(s) and potential conflicts of interest in acknowledgments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.